![molecular formula C7H8O2S2 B13462452 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is an organosulfur compound that features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an acetic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid typically involves the introduction of the methylsulfanyl group onto the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of thiophene-3-acetic acid as a starting material. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable base under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the thiophene ring.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Thiophene-2-acetic acid: Another isomer with similar structural features but different reactivity and applications.
2-(Methylsulfanyl)thiophene: Lacks the acetic acid moiety, leading to different chemical properties and uses.
Thiophene-3-acetic acid: Similar backbone but without the methylsulfanyl group, affecting its chemical behavior and applications.
Uniqueness: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is unique due to the presence of both the methylsulfanyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H8O2S2 |
|---|---|
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2-(4-methylsulfanylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O2S2/c1-10-6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Clé InChI |
BWNABXWTSPSQKP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CSC=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
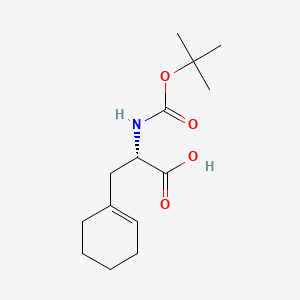
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
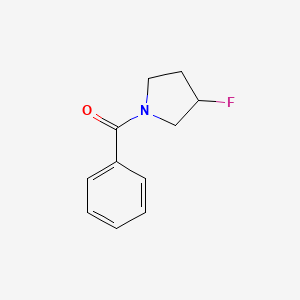

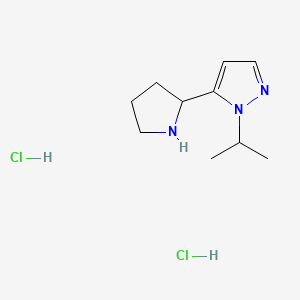
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)

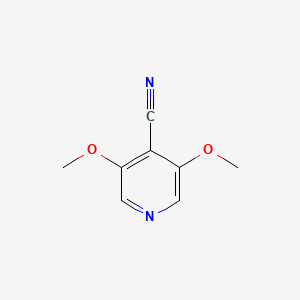
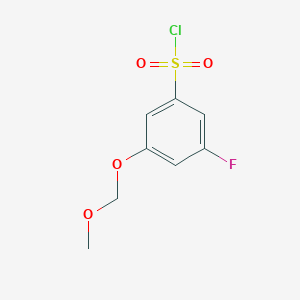
![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
